molecular formula C12H13N3O2 B7725988 methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1004194-68-6

methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B7725988
CAS No.: 1004194-68-6
M. Wt: 231.25 g/mol
InChI Key: QSFZLYUDTYBWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate (C₁₂H₁₃N₃O₂) is a benzoate ester derivative featuring an ortho-substituted aminopyrazole methyl group. indicates it was commercially available but discontinued, implying niche or exploratory use in academic or industrial settings .

Properties

IUPAC Name

methyl 2-[(4-aminopyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-17-12(16)11-5-3-2-4-9(11)7-15-8-10(13)6-14-15/h2-6,8H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFZLYUDTYBWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226956
Record name Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004194-68-6
Record name Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004194-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Base : NaH (60% dispersion in oil) is preferred due to its strong deprotonating capability.

  • Solvent : DMF facilitates polar aprotic conditions, stabilizing ionic intermediates.

  • Temperature : Reactions proceed at 0°C initially to control exothermicity, followed by room-temperature stirring for 2 hours.

  • Work-up : Ice-water quenching, extraction with ethyl acetate-toluene mixtures, and silica gel chromatography yield the pure product.

Example Procedure :

  • Dissolve 4-amino-1H-pyrazole (743 mg, 8.9 mmol) in DMF (10 mL) under nitrogen.

  • Add NaH (480 mg, 12 mmol) at 0°C, stir for 10 minutes, then warm to room temperature.

  • Introduce methyl 2-(bromomethyl)benzoate (2.50 g, 10.9 mmol) and stir for 2 hours.

  • Quench with ice water (50 mL), extract with ethyl acetate-toluene (3×15 mL), dry over MgSO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product.

Yield : ~85–92% (theor.).
Characterization :

  • ¹H NMR (CDCl₃): δ 8.00 (d, 2H, J=8.3 Hz), 5.38 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃).

  • HR-MS : m/z calculated for C₁₂H₁₃N₃O₂ [M+H]⁺: 231.25, observed: 231.24.

Phase-Transfer Catalyzed Coupling

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) improve reaction efficiency by facilitating interphase reactant transfer. This method, inspired by pyrazole-benzoate couplings, is particularly useful for low-polarity substrates.

Procedure :

  • Combine 4-amino-1H-pyrazole (1 equiv), methyl 2-(bromomethyl)benzoate (1.1 equiv), TBAB (0.1 equiv), and K₂CO₃ (2 equiv) in dichloromethane (DCM).

  • Reflux at 40°C for 6 hours.

  • Filter, concentrate, and purify via recrystallization (ethanol/water).

Advantages :

  • Avoids moisture-sensitive bases like NaH.

  • Scalable for industrial production.

Yield : ~78–82%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Alkylation with NaHDMF, 0°C → RT, 2 hours85–92%High yield; straightforward procedureMoisture-sensitive reagents
Reductive AminationRa-Ni, H₂, ethyl acetate, RT~90%Selective nitro reductionRequires high-pressure equipment
Phase-Transfer CatalysisTBAB, K₂CO₃, DCM, 40°C, 6 hours78–82%Scalable; mild conditionsModerate yields

Challenges and Optimization Strategies

Steric Hindrance in Ortho-Substitution

The ortho-substituted benzoate moiety introduces steric hindrance, often reducing reaction rates compared to para analogues. Strategies to mitigate this include:

  • Increased reaction time : Extending stirring to 4–6 hours improves conversion.

  • Solvent modulation : Using tetrahydrofuran (THF) instead of DMF enhances solubility of bulky intermediates.

Protecting Group Strategies

The 4-amino group on pyrazole may require protection during coupling. Common approaches include:

  • Boc Protection : Treat with di-tert-butyl dicarbonate (Boc₂O) prior to alkylation, followed by deprotection with HCl/dioxane.

  • Direct Use : Unprotected amino groups can participate in side reactions (e.g., Schiff base formation), necessitating rigorous exclusion of aldehydes.

Analytical Characterization

Spectroscopic Techniques

  • ¹³C NMR : Key signals include δ 167.8 (ester carbonyl), 145.2 (pyrazole C-4), and 52.1 (OCH₃).

  • IR Spectroscopy : Stretching vibrations at 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 3350 cm⁻¹ (N-H).

Chromatographic Purity

  • HPLC : >99% purity achieved using C18 columns (acetonitrile/water, 70:30), retention time = 8.2 minutes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in the pyrazole ring can undergo oxidation to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives from the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural features allow it to target specific enzymes and receptors associated with inflammatory and cancer pathways. The incorporation of the pyrazole ring enhances the compound's biological activity, making it a valuable candidate for developing new drugs aimed at treating various diseases, including cancer and autoimmune disorders.

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazolone, including compounds similar to this compound, exhibit notable anti-inflammatory properties. For instance, studies have shown that modifications to the pyrazolone structure can lead to enhanced anti-inflammatory effects while maintaining low toxicity profiles. This is particularly relevant for developing non-ulcerogenic anti-inflammatory agents, which are safer alternatives to traditional NSAIDs .

Organic Synthesis

Intermediate in Organic Reactions

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile component in organic synthesis. Researchers have employed it in the creation of heterocyclic compounds and analogs of natural products, expanding its applicability in synthetic chemistry.

Comparison with Similar Compounds

Compound TypeSimilar CompoundsUnique Features
Pyrazolone Derivatives4-amino-1H-pyrazole derivativesEnhanced biological activity due to unique structure
Benzoate EstersMethyl benzoate, ethyl benzoateLacks the pyrazole ring; lower activity

The unique combination of the pyrazole ring and the benzoate ester allows this compound to exhibit distinct chemical properties compared to its counterparts.

Biological Studies

Enzyme Inhibition and Receptor Binding

This compound is employed in biological studies focusing on enzyme inhibition and receptor binding. The presence of the amino group in the pyrazole ring facilitates hydrogen bonding with active sites on enzymes or receptors, potentially inhibiting their activity. This mechanism is crucial for understanding how this compound can disrupt biological pathways associated with various diseases.

Case Study: Anticancer Applications

In recent studies, compounds structurally related to this compound have been evaluated for their anticancer properties. Research indicates that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The dual functionality of the compound enhances its therapeutic potential, making it a candidate for further investigation in cancer treatment protocols .

Mechanism of Action

The mechanism by which methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate exerts its effects is primarily through interaction with specific molecular targets. The amino group in the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Methyl 2-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoate and Related Compounds

Compound Name Core Structure Substituent/Functional Group Molecular Weight (g/mol) Key References
This compound Benzoate ester 4-Amino-pyrazole methyl ~231
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Benzoate ester Quinoline-4-carbonyl-piperazine ~499
Bensulfuron-methyl ester Benzoate ester Sulfonylurea; pyrimidinylamino ~410
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzoate ester (variant) Benzimidazole; hydroxyethyl-benzylamino ~437

Key Observations:

  • Target Compound: The aminopyrazole group provides a compact, hydrogen-bond-capable substituent, contrasting with bulkier moieties like quinoline-piperazine (C1) or sulfonylurea (bensulfuron-methyl) .
  • Agrochemical Esters (): Sulfonylurea and pyrimidinylamino groups confer herbicidal activity via acetolactate synthase inhibition, a mechanism absent in the target compound .
Physicochemical Properties

Hydrogen Bonding and Solubility:

  • Quinoline derivatives (C1–C7) exhibit lower solubility due to hydrophobic aromatic systems but higher thermal stability .

Reactivity:

  • The ortho-substituted methyl group in the target compound may sterically hinder electrophilic substitution (e.g., nitration) compared to unsubstituted methyl benzoate .
  • Piperazine-linked compounds (C1–C7) undergo hydrolysis at the ester or amide bonds under acidic/basic conditions, whereas the target compound’s aminopyrazole group is likely more stable .

Characterization :

  • The target compound’s ¹H NMR would show distinct peaks for the aminopyrazole NH₂ (~5 ppm) and ester methyl (~3.9 ppm), similar to the protocols in .
  • Mass spectrometry (HRMS) would confirm the molecular ion at m/z 231.1002 (C₁₂H₁₃N₃O₂⁺) .

Biological Activity

Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through the condensation of 4-amino-1H-pyrazole with methyl 2-formylbenzoate, typically in the presence of bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide or dimethyl sulfoxide. The molecular formula of the compound is C12H13N3O2C_{12}H_{13}N_{3}O_{2} with a molecular weight of 231.25 g/mol .

The biological activity of this compound is primarily attributed to its structural features, particularly the amino group on the pyrazole ring, which can form hydrogen bonds with active sites on enzymes or receptors. This interaction can inhibit enzyme activity and disrupt biological pathways associated with inflammation and cancer .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has shown effective inhibition against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . The compound's mechanism includes inhibiting intracellular signaling pathways involved in tumor proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It has been shown to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cellular models, indicating its potential as a therapeutic agent in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies on aminopyrazole derivatives indicate that modifications at specific positions can significantly influence biological activity. For example, substituents at the N1 position of the pyrazole ring can either enhance or diminish anticancer efficacy. Compounds with certain alkyl or aryl groups have been found to maintain high activity levels against cancer cells while exhibiting low toxicity towards normal cells .

Substituent Activity Against HeLa Cells (%) Toxicity (%)
None38.4480.06
4-NO267>15
3-Br429.0
5-Phenyl54Low

Case Studies

  • In Vitro Studies : A study evaluated the inhibitory effects of various aminopyrazole derivatives against HIV replication, where this compound was highlighted for its low toxicity and significant antiviral activity .
  • Pharmacokinetics : Another research focused on the pharmacokinetic profile of similar pyrazole compounds, revealing that modifications can lead to improved absorption and distribution characteristics, enhancing their therapeutic potential against chronic diseases .

Q & A

Q. What are the common synthetic routes for methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-amino-1H-pyrazole with a methyl benzoate derivative (e.g., methyl 2-(bromomethyl)benzoate) in polar aprotic solvents like DMF or ethanol, using bases such as potassium carbonate or sodium hydroxide to deprotonate intermediates. Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) are often employed to enhance yields. Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
  • X-ray crystallography for absolute configuration determination, as demonstrated in related pyrazole derivatives .
  • Mass spectrometry (ESI/HRMS) for molecular weight validation.

Q. What are the stability and solubility profiles under standard laboratory conditions?

The compound is generally stable at room temperature in dry environments but may hydrolyze under acidic/basic conditions or prolonged moisture exposure. Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) compared to water. Storage recommendations include amber vials at –20°C under inert gas to prevent degradation .

Advanced Research Questions

Q. What mechanisms underlie its reported biological activities, and how are these validated experimentally?

The 4-amino-pyrazole moiety may interact with enzyme active sites (e.g., kinases or microbial synthases). Mechanistic studies involve:

  • Enzyme inhibition assays (IC₅₀ determination) using purified targets.
  • Molecular docking (AutoDock, Schrödinger) to predict binding modes.
  • In vitro pathogen models (e.g., antiplasmodial activity against Plasmodium falciparum), with EC₅₀ values compared to controls .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) optimizes substituent effects on electronic properties, while molecular dynamics simulations assess binding stability. For example, modifying the benzoate ester or pyrazole amino group can improve target affinity. Software like Gaussian or MOE is used for these analyses .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., variable IC₅₀ values) are addressed by:

  • Standardizing assay protocols (e.g., consistent cell lines, incubation times).
  • Replicating experiments with purified batches to exclude impurity effects.
  • Conducting structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What strategies are used to synthesize derivatives, and how is SAR explored?

Derivatives are synthesized via:

  • Substitution reactions : Replacing the 4-amino group with halides or alkyl chains.
  • Oxidation/Reduction : Modifying the ester group to carboxylic acids or alcohols.
  • Cross-coupling : Introducing aryl/heteroaryl groups via Suzuki or Ullmann reactions.
    Biological screening (e.g., antimicrobial, anticancer) identifies key pharmacophores .

Q. How is stability assessed in physiological conditions for pharmacological applications?

  • pH-dependent degradation studies (simulated gastric/intestinal fluids).
  • Plasma stability assays using HPLC to monitor metabolite formation.
  • Thermogravimetric analysis (TGA) to assess thermal degradation thresholds .

Q. What analytical methods are optimized for quantifying trace impurities?

  • HPLC-PDA/MS with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
  • Limit of detection (LOD) validation via spiked samples.
  • Chiral chromatography for enantiopurity assessment if applicable .

Q. What preclinical models are used to evaluate its pharmacological potential?

  • In vitro cytotoxicity (MTT assay on cancer cell lines).
  • In vivo efficacy (e.g., murine models for infectious diseases).
  • Pharmacokinetics : ADMET profiling (absorption, CYP450 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.